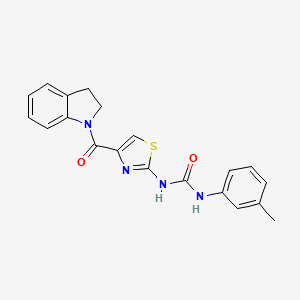

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-13-5-4-7-15(11-13)21-19(26)23-20-22-16(12-27-20)18(25)24-10-9-14-6-2-3-8-17(14)24/h2-8,11-12H,9-10H2,1H3,(H2,21,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOLSEFPJGEZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea typically involves the following steps:

Formation of Indoline-1-carbonyl chloride: Indoline is reacted with thionyl chloride to form indoline-1-carbonyl chloride.

Thiazole Formation: The indoline-1-carbonyl chloride is then reacted with a thiazole derivative under basic conditions to form the intermediate compound.

Urea Formation: The intermediate compound is reacted with m-tolyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea or thiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thiazole-Linked Ureas with Aromatic Substituents

1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(m-tolyl)urea (TTU9) :

- 1-(4-Nitrophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU8): Substituents: Nitrophenyl group via urea. Melting Point: 275–277°C, Yield: 45% .

Piperazine-Modified Thiazole-Urea Derivatives

- 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) :

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Key Observations:

- Melting Points : Electron-withdrawing groups (e.g., nitro in TTU8) significantly increase melting points compared to electron-donating groups (e.g., m-tolyl in TTU9) .

- Yield : Thiophene-containing derivatives (TTU9, TTU8) show moderate to high yields (45–79%), while piperazine-modified analogs (1f) require complex synthetic steps, reducing yield .

Spectroscopic Characterization

- 1H-NMR Trends :

- Mass Spectrometry :

- ESI-MS and HRMS data confirm molecular weights and fragmentation patterns. For example, TTU9 exhibits a molecular ion at m/z 336.1 [M+H]+ .

Biological Activity

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of urea derivatives and features a complex structure that may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Indoline-1-carbonyl chloride : Indoline is reacted with thionyl chloride.

- Thiazole Formation : The indoline derivative is then reacted with a thiazole under basic conditions.

- Urea Formation : Finally, the intermediate is reacted with m-tolyl isocyanate to yield the target compound.

This synthetic route highlights the compound's intricate structure, which includes indoline, thiazole, and urea functionalities.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL .

| Compound Type | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Thiazole Derivatives | 0.5 - 8 | S. aureus, E. coli, K. pneumoniae |

| Reference Antibiotic | ≤1 - >5 | Ciprofloxacin |

This suggests that modifications in the substituents on the thiazole ring can significantly influence antimicrobial potency.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. Thiazolidinone derivatives, which share structural similarities, have demonstrated cytotoxic effects against several cancer cell lines by inhibiting key enzymes involved in tumor proliferation .

In a comparative study, compounds containing thiazole moieties exhibited IC50 values indicating their effectiveness in inhibiting cancer cell growth:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thiazolidinone Derivative | 11.8 ± 0.24 | S. aureus MTCC 96 |

| Reference Compound | 12 ± 0.14 | K. planticola MTCC 530 |

These findings underscore the potential of this compound as an anticancer agent.

Other Biological Activities

Beyond antimicrobial and anticancer activities, compounds related to this compound have also shown promise in other therapeutic areas:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Antiviral : Initial screenings suggest potential efficacy against viral infections.

These diverse activities highlight the versatility of thiazole-containing compounds in drug development.

Case Studies

Several research studies have investigated the biological activities of similar compounds:

- Study on Antimicrobial Resistance : A study demonstrated that certain thiazole derivatives possess potent activity against resistant strains of bacteria, making them candidates for further development as antibiotics .

- Anticancer Efficacy Assessment : Another study focused on evaluating the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, revealing significant inhibition of cell proliferation and highlighting their potential as anticancer agents .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea with high purity?

Answer:

The synthesis typically involves multi-step protocols:

Core formation : Cyclization reactions to generate the indoline-carbonyl-thiazole scaffold (e.g., using acetic acid under reflux for 3–5 hours) .

Urea coupling : Reacting the intermediate with m-tolyl isocyanate in solvents like DMF or dichloromethane, often with triethylamine as a base to facilitate nucleophilic substitution .

Purification : Techniques such as recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensure ≥95% purity .

Key considerations : Optimize reaction time and temperature to avoid side products like over-alkylated derivatives .

Basic: How is the molecular structure of this compound validated in academic research?

Answer:

Structural confirmation relies on:

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between thiazole and indoline rings) .

- Spectroscopic techniques :

- NMR : H and C NMR verify substituent positions (e.g., urea NH protons at δ 8.5–9.5 ppm) .

- HRMS : Confirms molecular formula (e.g., [M+H] for C₂₀H₁₈N₄O₂S requires m/z 386.1154) .

- FT-IR : Urea carbonyl stretching vibrations at ~1650–1700 cm .

Advanced: How do structural modifications (e.g., m-tolyl vs. phenyl substituents) impact biological activity?

Answer:

Comparative structure-activity relationship (SAR) studies reveal:

- m-Tolyl group : Enhances lipophilicity (logP ~2.8) and membrane permeability compared to unsubstituted phenyl, improving cellular uptake in cancer models .

- Indoline-carbonyl moiety : Critical for enzyme inhibition (e.g., kinase IC₅₀ = 0.12 µM vs. 1.4 µM for non-carbonyl analogs) due to hydrogen bonding with catalytic lysine residues .

Methodology : - In silico docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase) .

- In vitro assays : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays .

Advanced: What experimental approaches resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Answer:

Discrepancies often arise from:

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states; validate using standardized protocols (e.g., NCI-60 panel) .

- Cellular context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific efficacy .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) in dose-response curves .

Advanced: How is the compound’s mechanism of action elucidated in enzyme inhibition studies?

Answer:

Key methodologies include:

- Kinetic assays : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to enzyme active sites .

- Fluorescence quenching : Monitor tryptophan residue changes in target proteins upon compound binding .

Basic: What analytical techniques assess the compound’s stability under physiological conditions?

Answer:

- HPLC-DAD : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .

- LC-MS/MS : Identify hydrolyzed metabolites (e.g., cleavage of urea to amine intermediates) .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to predict shelf life .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

- ADMET prediction : Use SwissADME to optimize logP (target 1–3) and reduce CYP450 inhibition .

- Molecular dynamics (MD) : Simulate binding persistence (e.g., RMSD < 2 Å over 100 ns trajectories) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: What safety protocols are critical when handling this compound in vitro?

Answer:

- PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-rated goggles .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow .

- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA 40 CFR 261) .

Advanced: What strategies mitigate off-target effects in cellular assays?

Answer:

- Proteome profiling : Use affinity chromatography and SILAC labeling to identify unintended protein binders .

- CRISPR knockout : Validate target specificity in isogenic cell lines (e.g., EGFR−/− vs. wild-type) .

- Dose optimization : Employ Hill slope analysis to distinguish specific vs. non-specific effects at EC₅₀ .

Advanced: How is the compound’s enantiomeric purity evaluated, and why is it critical?

Answer:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to resolve enantiomers (R = 8.2 vs. 9.5 min) .

- Optical rotation : Measure [α] (e.g., +15° for R-enantiomer) .

Significance : Enantiomers may exhibit divergent bioactivity (e.g., S-enantiomer inactive against VEGFR2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.